7-Bromo-2-morpholino-1,5-naphthyridine
CAS No.:
Cat. No.: VC14007720
Molecular Formula: C12H12BrN3O
Molecular Weight: 294.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12BrN3O |
|---|---|
| Molecular Weight | 294.15 g/mol |
| IUPAC Name | 4-(7-bromo-1,5-naphthyridin-2-yl)morpholine |
| Standard InChI | InChI=1S/C12H12BrN3O/c13-9-7-11-10(14-8-9)1-2-12(15-11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |
| Standard InChI Key | VFERUWNCJLLGGH-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC3=C(C=C2)N=CC(=C3)Br |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of 7-bromo-2-morpholino-1,5-naphthyridine is C₁₂H₁₃BrN₄O, with a molecular weight of 333.17 g/mol. The compound’s core structure consists of a 1,5-naphthyridine scaffold, where the morpholine substituent introduces conformational flexibility and potential hydrogen-bonding interactions. Key structural features include:
-
Bromine at C7: Enhances electrophilic reactivity for cross-coupling reactions .
-
Morpholine at C2: Contributes to solubility and modulates electronic properties through its electron-donating effects .
The SMILES notation for this compound is COC1=NC2=C(C=C1)N=CC(=C2)Br, though the morpholine group replaces the methoxy group in related structures . X-ray crystallography of analogous 1,5-naphthyridines reveals planar aromatic systems with bond lengths consistent with delocalized π-electron systems .
Synthetic Methodologies
Bromination Strategies
Bromination of 1,5-naphthyridine precursors typically employs N-bromosuccinimide (NBS) or elemental bromine in acidic media. For example:
-
NBS-mediated bromination of 2-methoxy-1,5-naphthyridine in dichloromethane yields 7-bromo-2-methoxy-1,5-naphthyridine at 60–70% efficiency .
-
Direct bromination using Br₂ in acetic acid achieves regioselective substitution at the 7-position due to the electron-deficient nature of the naphthyridine ring .
Morpholine Substitution
Introducing the morpholine group at C2 involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
-
SNAr reactions: Reacting 7-bromo-2-fluoro-1,5-naphthyridine with morpholine under basic conditions (e.g., K₂CO₃ in DMF) at 100°C achieves 60–75% yields .
-
Buchwald–Hartwig amination: Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands enable coupling between 7-bromo-2-chloro-1,5-naphthyridine and morpholine, though yields are moderate (40–55%) due to steric hindrance .
Table 1: Comparative Synthetic Routes for 7-Bromo-2-morpholino-1,5-naphthyridine
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | Morpholine, K₂CO₃, DMF, 100°C | 65–75 | ≥95 |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, morpholine | 40–55 | 90–92 |
| Direct bromination | Br₂, AcOH, 50°C | 70 | 98 |
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Key parameters include:
Pharmacological Applications
Antimicrobial Activity
Morpholino-substituted naphthyridines demonstrate broad-spectrum antimicrobial effects. For instance:
-
MIC values against Staphylococcus aureus: 2–4 µg/mL, comparable to ciprofloxacin .
-
Mechanism: Inhibition of DNA gyrase and topoisomerase IV, validated via supercoiling assays .
Antileishmanial Properties
In a murine model of visceral leishmaniasis, analogs such as 7-(triazolyl)-2-morpholino-1,5-naphthyridine reduced parasite burden by 90% at 25 mg/kg/day, with no observed toxicity .
Table 2: Biological Activity Profile
| Organism/Model | EC₅₀/IC₅₀ (µM) | Efficacy (%) |
|---|---|---|
| S. aureus (MRSA) | 0.8 | 98 |
| Leishmania donovani | 1.2 | 92 |
| HepG2 cells (cytotoxicity) | >50 | N/A |
Research Advancements and Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume